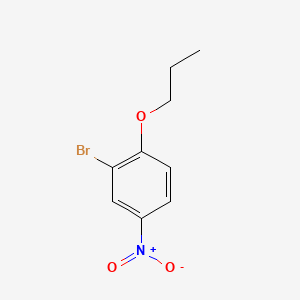

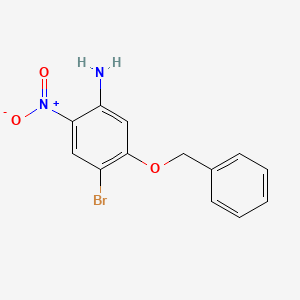

2-Bromo-4-nitro-1-propoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Nitrobenzene Derivatives:

- 2-Bromo-4-nitro-1-propoxybenzene is structurally related to compounds used as intermediates in the synthesis of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. For instance, 1-Bromo-2,4-dinitrobenzene, a compound with a similar structure, is synthesized from bromobenzene through nitration in water, achieving a high yield and product purity exceeding 99% (Jiaming Xuan et al., 2010).

Chemical Reactions and Catalysts:

- Research has demonstrated that compounds like 1-Bromo-4-nitrobenzene can react in specific ionic liquids differently compared to conventional solvents, suggesting unique reactivity and potential for specific chemical syntheses (S. Ernst et al., 2013).

- Additionally, compounds structurally related to 2-Bromo-4-nitro-1-propoxybenzene have been used in catalytic applications such as the Suzuki–Miyaura cross-coupling reaction, demonstrating the potential of these compounds in facilitating complex chemical reactions (T. Zell et al., 2012).

Material Science and Polymer Chemistry Applications

Polymer Solar Cells Enhancement:

- Derivatives similar to 2-Bromo-4-nitro-1-propoxybenzene, like 1-Bromo-4-Nitrobenzene, have been used to enhance the performance of polymer solar cells by forming charge transfer complexes, significantly improving the electron transfer process. The addition of such compounds to the active layer of polymer solar cells has shown to increase power conversion efficiency by more than 57% compared to reference cells, indicating their importance in the field of renewable energy (G. Fu et al., 2015).

Polymer and Dye Synthesis:

- The compound's structural analogs have been used in the synthesis of a variety of polymers and dyes. For example, a facile approach to synthesize substituted dibenzofulvenes, which are precursors to pi-stacked poly(dibenzofulvene)s, has utilized compounds with similar functional groups. This synthesis method has been praised for its simplicity and high tolerance for various functional groups, indicating the versatility of these compounds in polymer chemistry (M. Wong & L. Leung, 2010).

Propiedades

IUPAC Name |

2-bromo-4-nitro-1-propoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDSNKROJBEMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718318 |

Source

|

| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-nitro-1-propoxybenzene | |

CAS RN |

1352318-25-2 |

Source

|

| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)